![molecular formula C22H20N4O3 B3016585 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea CAS No. 2034468-24-9](/img/structure/B3016585.png)
1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea" is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Diaryl ureas have been explored for their antiproliferative effects against various cancer cell lines, and as inhibitors of specific kinases involved in cancer progression. The compound is structurally related to the compounds discussed in the provided papers, which include urea derivatives with substitutions that affect their biological activity .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the introduction of various substituents to the phenyl rings and the urea moiety. In the first paper, the authors describe the computer-aided design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were then evaluated for their antiproliferative activity . Similarly, the compound of interest may be synthesized by introducing a methoxy group at the para position of the benzyl ring and a 5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl group at the other end of the urea linkage.
Molecular Structure Analysis
The molecular structure of diaryl ureas plays a crucial role in their biological activity. The presence of substituents like methoxy, hydroxy, and amino groups can significantly influence the potency of these compounds as kinase inhibitors . The methoxy group in the compound of interest, positioned at the para location of the benzyl ring, could potentially affect its binding affinity and overall biological activity.
Chemical Reactions Analysis
The reactivity of diaryl ureas can be influenced by the nature of the substituents on the phenyl rings. In the context of the second paper, the presence of a benzylic stereogenic center and specific substituents like hydroxy, methoxy, and amino groups were found to be critical for the activity of the ureas as ROCK inhibitors . The compound of interest, with its specific substituents, may also exhibit unique reactivity patterns that could be exploited for biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, stability, and melting point, are determined by their molecular structure. The introduction of a methoxy group can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The specific physical and chemical properties of "this compound" would need to be determined experimentally to understand its behavior in biological systems.
Scientific Research Applications
Synthesis and Characterization of Chemical Derivatives:
- Research on the synthesis of 2′-thio analogues of pyrimidine ribosides involved complex chemical transformations including the use of 2′-deoxy-2′-(4-methoxybenzylthio)uridine, indicating interest in the manipulation of pyrimidine structures for potential applications in nucleoside analogs and pharmaceuticals (Divakar et al., 1990).
Development of Internal Standards for Analytical Methods:
- A study on the synthesis of deuterium-labeled AR-A014418, a compound with a structure involving 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, was conducted to develop an internal standard for LC–MS analysis, highlighting the importance of such compounds in enhancing analytical accuracy in pharmacokinetics studies (Liang et al., 2020).
Anticancer and Antiproliferative Activities:
- Modification of compounds with alkylurea moieties has shown significant anticancer effects and reduced toxicity, suggesting potential therapeutic applications of urea derivatives in cancer treatment (Wang et al., 2015).
Synthesis of Novel Chemical Structures:
- Research on the synthesis of urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their effects on neurodegenerative conditions highlights the diverse biological activities of such compounds and their potential in drug development (Azam et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-18(26-22(27)23-13-15-8-10-17(28-2)11-9-15)12-19-21(24-14)29-20(25-19)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H2,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKAFUWTYBJVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

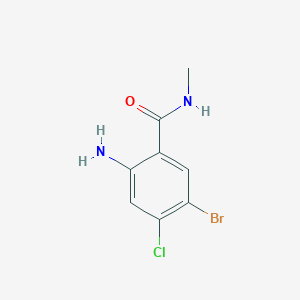
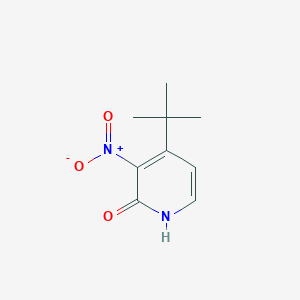
![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)
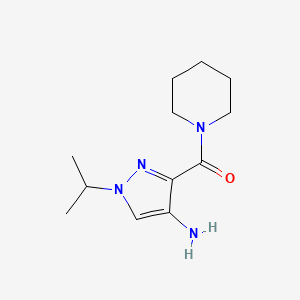
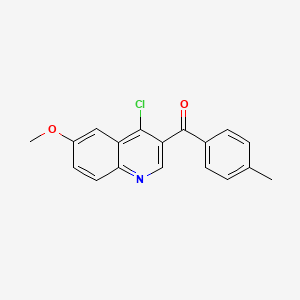
![(E)-N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B3016510.png)


![5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3016514.png)
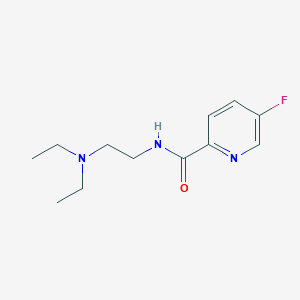
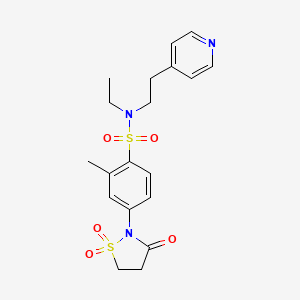
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B3016518.png)
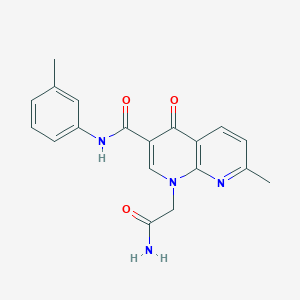
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)